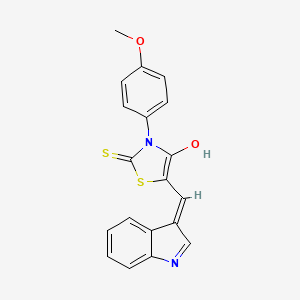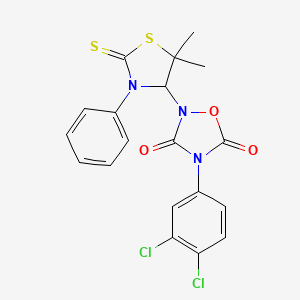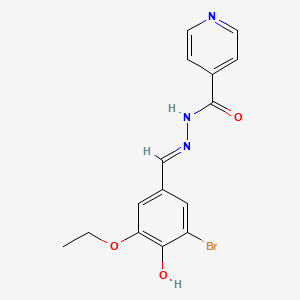
5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, also known as compound 1, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurodegenerative disorders. In
Wirkmechanismus
The exact mechanism of action of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 is not fully understood. However, it is believed that 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 may exert its pharmacological effects by inhibiting various enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Compound 1 has been shown to have several biochemical and physiological effects. In cancer cells, 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle. Inflammatory cells, 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to protect against oxidative stress and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 in lab experiments is its potent pharmacological properties. Compound 1 has been shown to have activity against several disease states, making it a promising 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one for drug development. However, one limitation of using 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 in lab experiments is its low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1. One area of research could be to explore the potential of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 as a treatment for other diseases, such as Alzheimer's disease or multiple sclerosis. Another area of research could be to investigate the mechanism of action of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 in more detail, which could lead to the development of more potent and specific 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-ones. Additionally, further studies could be conducted to optimize the synthesis of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1, which could lead to increased yields and lower costs.
Synthesemethoden
The synthesis of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 involves the reaction of 4-methoxybenzaldehyde, indole-3-carboxaldehyde, and thiosemicarbazide in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, and the resulting solid product is purified by recrystallization. The yield of 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 is typically around 60%.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been studied extensively for its potential pharmacological properties. One study found that 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 exhibited potent cytotoxicity against several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 had anti-inflammatory effects in a mouse model of acute lung injury. Additionally, 5-(1H-indol-3-ylmethylene)-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one 1 has been shown to have neuroprotective effects in a rat model of Parkinson's disease.
Eigenschaften
IUPAC Name |
4-hydroxy-5-[(E)-indol-3-ylidenemethyl]-3-(4-methoxyphenyl)-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-23-14-8-6-13(7-9-14)21-18(22)17(25-19(21)24)10-12-11-20-16-5-3-2-4-15(12)16/h2-11,22H,1H3/b12-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMRWJUNUQAMQP-BENRWUELSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)/C=C\3/C=NC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6131058.png)
![4-[2-(2,2-diphenylethyl)-4-morpholinyl]-4-oxobutanamide](/img/structure/B6131060.png)
![6-methyl-1-(4-methylphenyl)-2-[2-(4-morpholinyl)ethyl]-5-phenyl-4(1H)-pyrimidinone hydrochloride](/img/structure/B6131066.png)

![N-(2,4-dichlorophenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B6131070.png)
![4-(2,4-dimethoxybenzyl)-3-[2-oxo-2-(1-piperidinyl)ethyl]-2-piperazinone](/img/structure/B6131071.png)
![5-{1-[5-(3-methylphenyl)-2-furoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6131077.png)

![[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6131089.png)

![2-{1-(3-methylbutyl)-4-[1-(2-phenylethyl)-4-piperidinyl]-2-piperazinyl}ethanol](/img/structure/B6131104.png)
![N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]ethanamine](/img/structure/B6131112.png)

![2-[(4-ethoxyphenyl)amino]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6131139.png)